2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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Overview
Description
2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is an organic compound that features a bromophenoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Bromination: The bromophenoxy group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the bromophenoxy compound with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenoxy group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromine atom in the bromophenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups, such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and the compound could be explored for antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can influence its reactivity and interactions compared to its chlorine or fluorine analogs. Bromine is larger and more polarizable, which can affect the compound’s physical and chemical properties, such as solubility and binding interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-12(24-15-9-7-14(19)8-10-15)18(23)20-11-16-21-17(22-25-16)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,20,23) |
InChI Key |
AWDKRQRPOSNRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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